molecular formula C50H71N3O18 B8104240 DBCO-PEG12-NHS ester

DBCO-PEG12-NHS ester

Cat. No.: B8104240
M. Wt: 1002.1 g/mol
InChI Key: AFUFPIOHTWMNMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DBCO-PEG12-NHS ester is a monodisperse polyethylene glycol linker that enables copper-free click chemistry with azide groups. The N-hydroxysuccinimide ester moiety reacts specifically and efficiently with primary amines to form a covalent amide bond. The hydrophilic polyethylene glycol spacer arm improves water solubility and provides a long and flexible connection that minimizes steric hindrance involved with ligation .

Preparation Methods

Synthetic Routes and Reaction Conditions

DBCO-PEG12-NHS ester is synthesized through a multi-step process involving the conjugation of dibenzylcyclooctyne (DBCO) to a polyethylene glycol (PEG) chain, followed by the attachment of an N-hydroxysuccinimide (NHS) ester group. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO), dichloromethane (DCM), or dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The compound is often produced in reagent grade for research purposes, with options for good manufacturing practice (GMP) grade production for clinical applications .

Chemical Reactions Analysis

Types of Reactions

DBCO-PEG12-NHS ester primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with azide-containing molecules. This copper-free click chemistry reaction is highly specific and efficient, forming stable triazole linkages .

Common Reagents and Conditions

The common reagents used in reactions involving this compound include azide-functionalized molecules and primary amines. The reactions are typically carried out in organic solvents such as DMSO, DCM, or DMF, under mild conditions that preserve the integrity of sensitive biomolecules .

Major Products

The major products formed from reactions involving this compound are covalent conjugates with azide-containing molecules or primary amines, resulting in stable triazole or amide linkages, respectively .

Mechanism of Action

The mechanism of action of DBCO-PEG12-NHS ester involves the formation of covalent bonds with target molecules through click chemistry and amide bond formation. The DBCO group undergoes strain-promoted alkyne-azide cycloaddition with azide-containing molecules, while the NHS ester reacts with primary amines to form stable amide linkages. These reactions enable the efficient and specific conjugation of this compound to a wide range of biomolecules, facilitating their use in various applications .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to DBCO-PEG12-NHS ester include:

Uniqueness

This compound stands out due to its long polyethylene glycol spacer arm, which provides enhanced water solubility and reduced steric hindrance. This makes it particularly suitable for applications requiring efficient and specific bioconjugation with minimal interference from the linker .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H71N3O18/c54-46(11-12-47(55)52-41-44-7-2-1-5-42(44)9-10-43-6-3-4-8-45(43)52)51-16-18-60-20-22-62-24-26-64-28-30-66-32-34-68-36-38-70-40-39-69-37-35-67-33-31-65-29-27-63-25-23-61-21-19-59-17-15-50(58)71-53-48(56)13-14-49(53)57/h1-8H,11-41H2,(H,51,54)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFUFPIOHTWMNMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H71N3O18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1002.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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